molecular formula C17H16O2S2 B2408909 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate CAS No. 298215-41-5

4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate

Cat. No.: B2408909
CAS No.: 298215-41-5
M. Wt: 316.43
InChI Key: VNPMMKWCDFCPLL-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate is an organic compound with the molecular formula C17H16O2S2 It features a 1,3-dithiolane ring attached to a phenyl group, which is further connected to a 4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with 4-(1,3-dithiolan-2-yl)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid, bromine

Major Products Formed

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on tyrosinase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin. This binding is facilitated by the dithiolane ring, which interacts with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a dithiolane ring and a benzoate ester, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2S2/c1-12-2-4-13(5-3-12)16(18)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPMMKWCDFCPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3SCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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